molecular formula C17H21N3O2S B2420025 4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 2034223-49-7

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2420025
CAS No.: 2034223-49-7
M. Wt: 331.43
InChI Key: OTQHRDYTWGVBSM-UHFFFAOYSA-N
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Description

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypiperidine moiety, a thiazole ring, and a benzamide group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxypiperidine Moiety: The methoxypiperidine group can be introduced through nucleophilic substitution reactions, where a methoxypiperidine derivative reacts with an appropriate electrophile.

    Formation of the Benzamide Group: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using methoxypiperidine derivatives and electrophilic substitution using benzoyl chloride derivatives.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industry: The compound may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    N-(5-methylthiazol-2-yl)benzamide: Lacks the methoxypiperidine moiety but retains the thiazole and benzamide groups.

    4-(4-methoxypiperidin-1-yl)benzamide: Lacks the thiazole ring but retains the methoxypiperidine and benzamide groups.

Uniqueness

The uniqueness of this compound lies in its combined functional groups, which impart specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-11-18-17(23-12)19-16(21)13-3-5-14(6-4-13)20-9-7-15(22-2)8-10-20/h3-6,11,15H,7-10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQHRDYTWGVBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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